

Comparative Guide: Mass Spectrometry Fragmentation of 2-(Oxolan-2-yl)pyrrolidine

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Compound of Interest

Compound Name: 2-(Oxolan-2-yl)pyrrolidine

CAS No.: 383127-91-1

Cat. No.: B2800310

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Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) behavior of **2-(Oxolan-2-yl)pyrrolidine** (also known as 2-(tetrahydrofuran-2-yl)pyrrolidine). As a structural analog to nicotine (specifically normicotine, where the pyridine ring is replaced by a tetrahydrofuran ring), this compound presents unique identification challenges due to the competitive ionization between the nitrogen-containing pyrrolidine ring and the oxygen-containing oxolane (THF) ring.

This guide compares two primary analytical workflows: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-MS/MS) for sensitivity and molecular weight confirmation.

Compound Profile[1][2][3][4][5]

- IUPAC Name: 2-(Tetrahydrofuran-2-yl)pyrrolidine
- Molecular Formula: C₈H₁₅NO

- Exact Mass: 141.1154 Da
- Key Structural Feature: A C-C single bond connecting a saturated N-heterocycle (pyrrolidine) and a saturated O-heterocycle (oxolane).

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization method drastically alters the observed fragmentation topology. The following table contrasts the utility of each method for this specific analyte.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Fragmentation Mechanisms & Characteristic Ions[6] [7][8][9][10][11][12]

Electron Ionization (EI) Pathway

In EI (70 eV), the molecule undergoes extensive fragmentation. The fragmentation is governed by Stevenson's Rule, which dictates that upon dissociation, the positive charge remains on the fragment with the lower ionization energy (IE).

- Pyrrolidine IE: ~8.77 eV
- Tetrahydrofuran IE: ~9.40 eV

Mechanism: The primary fragmentation is α -cleavage at the bond connecting the two rings. Because the nitrogen atom stabilizes the positive charge more effectively than the oxygen atom, the charge is overwhelmingly retained by the pyrrolidine ring.

Key EI Fragments:

- m/z 70 (Base Peak, 100%): The pyrrolidinium ion (). Formed by the cleavage of the C2-C2' bond. This is the diagnostic "fingerprint" ion.
- m/z 71 (Minor, <20%): The tetrahydrofuranlyl ion (). Formed when the charge is retained on the oxygenated ring.
- m/z 41/42: Ring fragmentation products ($C_3H_5^+$ / $C_3H_6^+$) typical of aliphatic heterocycles.

ESI-MS/MS Pathway (CID)

In ESI, the molecule forms an even-electron ion

. Collision-Induced Dissociation (CID) requires higher energy to break the stable protonated species.

Key ESI Fragments:

- m/z 142: Precursor ion.
- m/z 124: Neutral loss of water (18 Da), common if ring opening occurs or if trace hydroxyl impurities are present.
- m/z 72: Protonated pyrrolidine (). In CID, the inter-ring bond breaks, and the proton stays with the more basic amine (Nitrogen).

Visualization of Fragmentation Pathways[7][12][13]

The following diagram illustrates the competitive cleavage pathways, highlighting the dominance of the nitrogen-retention pathway (Path A) over the oxygen-retention pathway (Path B).



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Figure 1: Competitive α -cleavage pathways in EI. Path A dominates due to the lower ionization energy of the pyrrolidine nitrogen.

Experimental Protocol: Method Validation

To reproduce these results, the following standardized protocols for GC-MS (EI) and LC-MS (ESI) are recommended. These protocols are designed to be self-validating by including specific system suitability checks.

GC-MS Protocol (Structural ID)

- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 μ m).
- Inlet: Split mode (10:1), 250°C.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.

- Hold 3 min.
- MS Source: 230°C, 70 eV Electron Energy.
- Scan Range: m/z 35–300.
- Validation Check: The ratio of m/z 70 to m/z 71 must be >5:1. If m/z 71 intensity increases significantly, check for thermal degradation or co-eluting THF derivatives.

LC-MS/MS Protocol (Quantitation)

- Instrument: Triple Quadrupole (QqQ).
- Ionization: ESI Positive Mode (+).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- MRM Transitions:
 - Quantifier: 142.1 → 72.1 (Collision Energy: ~20 eV).
 - Qualifier: 142.1 → 124.1 (Collision Energy: ~15 eV).
- Validation Check: Monitor the peak shape of the transition 142->72. Tailing indicates secondary interactions with silanols; add 5mM Ammonium Formate to buffer if observed.

References

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Sources

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- To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation of 2-(Oxolan-2-yl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2800310#mass-spectrometry-fragmentation-patterns-of-2-oxolan-2-yl-pyrrolidine\]](https://www.benchchem.com/product/b2800310#mass-spectrometry-fragmentation-patterns-of-2-oxolan-2-yl-pyrrolidine)

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